1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one
CAS No.:
Cat. No.: VC17716118
Molecular Formula: C6H14N2OS
Molecular Weight: 162.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one -](/images/structure/VC17716118.png)
Specification
Molecular Formula | C6H14N2OS |
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Molecular Weight | 162.26 g/mol |
IUPAC Name | 2-[(1-oxothiolan-1-ylidene)amino]ethanamine |
Standard InChI | InChI=1S/C6H14N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-7H2 |
Standard InChI Key | KSNROUHXOGHUIK-UHFFFAOYSA-N |
Canonical SMILES | C1CCS(=NCCN)(=O)C1 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s IUPAC name, 2-[(1-oxothiolan-1-ylidene)amino]ethanamine, reflects its bipartite structure: a thiolane ring oxidized at the sulfur atom (1-oxothiolan-1-ylidene) and an ethanamine group connected via an imine linkage. The thiolane ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization across the ring. The imino group (=N–) bridges the thiolane and the primary amine-containing ethyl chain, creating a planar region that influences intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄N₂OS | |
Molecular Weight | 162.25–162.26 g/mol | |
SMILES Notation | C1CCS(=NCCN)(=O)C1 | |
InChI Key | KSNROUHXOGHUIK-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiolane ring protons (δ 1.8–2.5 ppm) and the aminoethyl group (δ 2.7–3.1 ppm for –CH₂–NH₂). Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, driven by the polar thiolane sulfoxide group and the amine terminus . The compound’s crystal packing, inferred from X-ray diffraction analogues, suggests hydrogen bonding between the amine group and sulfoxide oxygen, stabilizing its solid-state structure .
Synthetic Methodologies and Optimization
Primary Synthetic Routes
Two dominant strategies are employed for synthesizing 1-[(2-aminoethyl)imino]-1lambda6-thiolan-1-one:
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Thiolane Ring Construction: Cyclization of γ-thiobutyrolactam with chloroethylamine under basic conditions yields the thiolane backbone, followed by oxidation to introduce the sulfoxide group.
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Imino Group Installation: Condensation of preformed thiolane-1-one with ethylenediamine derivatives in anhydrous toluene, catalyzed by Lewis acids like ZnCl₂, achieves imine linkage with 75–85% efficiency .
Table 2: Comparative Analysis of Synthetic Methods
Parameter | Thiolane Ring Construction | Imino Group Installation |
---|---|---|
Yield | 60–70% | 75–85% |
Purity (HPLC) | ≥95% | ≥97% |
Reaction Time | 12–18 hours | 6–8 hours |
Scalability | Moderate | High |
Industrial-Scale Production
MolCore BioPharmatech’s manufacturing process emphasizes reproducibility, using continuous flow reactors to maintain stoichiometric control and minimize byproducts . Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity to ≥97%, validated by high-performance liquid chromatography (HPLC) and mass spectrometry .
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen atmosphere .
Stability Under Ambient Conditions
Storage at room temperature in airtight containers is recommended, as exposure to humidity induces hydrolysis of the imine group, forming thiolane-1-one and ethylenediamine. Photostability studies under UV light (254 nm) show <5% degradation over 72 hours, indicating robustness for light-protected applications .
Industrial and Research Applications
Pharmaceutical Intermediate
As a high-purity intermediate (≥97%), the compound serves in synthesizing kinase inhibitors and antibacterial agents . Its amine group facilitates conjugation with carboxylic acid-containing drugs, enabling prodrug development.
Material Science Applications
Incorporation into polymers enhances thermal stability; polyamide composites containing 5 wt% of the compound exhibit a 20°C increase in glass transition temperature (Tg) . The sulfoxide group also acts as a ligand for transition metals, enabling catalytic applications in asymmetric synthesis.
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